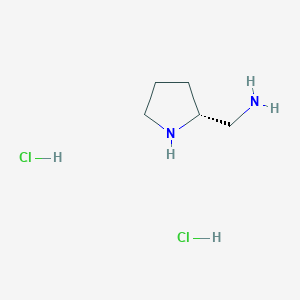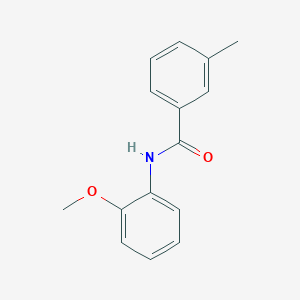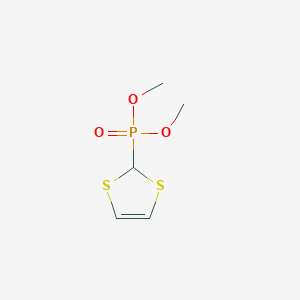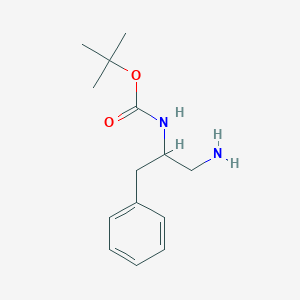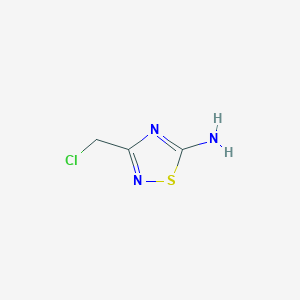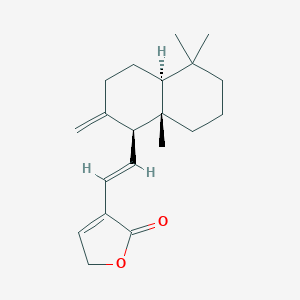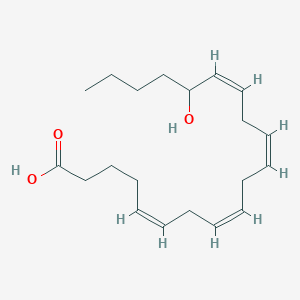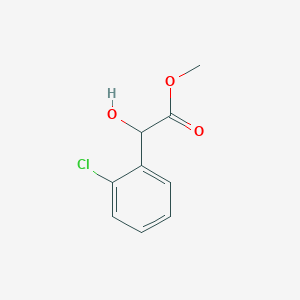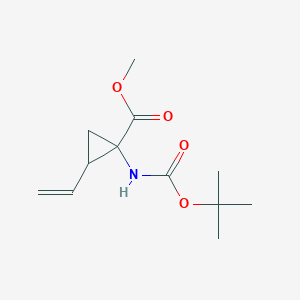![molecular formula C25H36N2O B176044 Bis[4-(dipropylamino)phenyl]methanone CAS No. 103208-52-2](/img/structure/B176044.png)
Bis[4-(dipropylamino)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(dipropylamino)phenyl]methanone, also known as bis-DPA, is a synthetic compound that has gained interest in scientific research due to its potential applications as a fluorescent probe. Bis-DPA is a member of the diarylethene family, which are photochromic compounds that can undergo reversible changes in their optical properties upon exposure to light.
Wissenschaftliche Forschungsanwendungen
Bis-DPA has been widely used as a fluorescent probe in various scientific research applications, including bioimaging, sensing, and photonic devices. In bioimaging, Bis[4-(dipropylamino)phenyl]methanone has been used to visualize cellular structures and monitor biological processes due to its high fluorescence quantum yield and photostability. In sensing, Bis[4-(dipropylamino)phenyl]methanone has been used to detect metal ions and pH changes in aqueous solutions. In photonic devices, Bis[4-(dipropylamino)phenyl]methanone has been used to create optical switches and memory devices.
Wirkmechanismus
The mechanism of action of Bis[4-(dipropylamino)phenyl]methanone involves a reversible photochromic reaction, in which the compound can switch between two isomeric forms upon exposure to light. The closed form of Bis[4-(dipropylamino)phenyl]methanone is non-fluorescent, while the open form is highly fluorescent. The photochromic reaction is triggered by the absorption of light, which induces a ring-opening reaction in the molecule.
Biochemische Und Physiologische Effekte
Bis-DPA has been shown to be non-toxic and non-cytotoxic in various in vitro and in vivo studies. However, its potential effects on biological systems are still under investigation. Some studies have suggested that Bis[4-(dipropylamino)phenyl]methanone may interact with cellular membranes and alter their properties, which could have implications for cellular signaling and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Bis[4-(dipropylamino)phenyl]methanone as a fluorescent probe include its high fluorescence quantum yield, photostability, and ability to undergo reversible photochromic reactions. However, some limitations of using Bis[4-(dipropylamino)phenyl]methanone include its relatively low solubility in aqueous solutions and sensitivity to pH changes.
Zukünftige Richtungen
There are several potential future directions for research on Bis[4-(dipropylamino)phenyl]methanone. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the exploration of new applications for Bis[4-(dipropylamino)phenyl]methanone in areas such as drug delivery and optoelectronics. Additionally, further studies are needed to investigate the potential effects of Bis[4-(dipropylamino)phenyl]methanone on biological systems and to optimize its performance as a fluorescent probe.
Synthesemethoden
Bis-DPA can be synthesized through a multi-step process involving the reaction of 4-bromoacetophenone with dipropylamine, followed by a cyclization reaction with sodium hydride and 1,2-dibromoethane. The resulting product is then subjected to a final reaction with lithium aluminum hydride to yield Bis[4-(dipropylamino)phenyl]methanone in high purity.
Eigenschaften
CAS-Nummer |
103208-52-2 |
|---|---|
Produktname |
Bis[4-(dipropylamino)phenyl]methanone |
Molekularformel |
C25H36N2O |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
bis[4-(dipropylamino)phenyl]methanone |
InChI |
InChI=1S/C25H36N2O/c1-5-17-26(18-6-2)23-13-9-21(10-14-23)25(28)22-11-15-24(16-12-22)27(19-7-3)20-8-4/h9-16H,5-8,17-20H2,1-4H3 |
InChI-Schlüssel |
BPTYDLGBSQCMFR-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CCC)CCC |
Kanonische SMILES |
CCCN(CCC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CCC)CCC |
Synonyme |
Methanone, bis[4-(dipropylaMino)phenyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



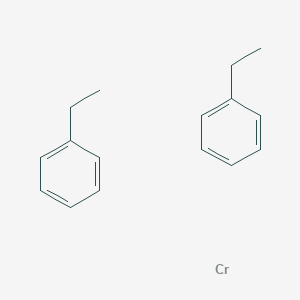
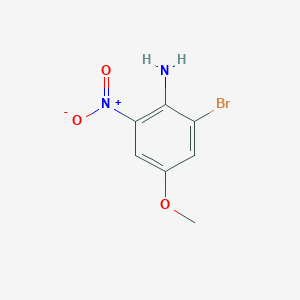
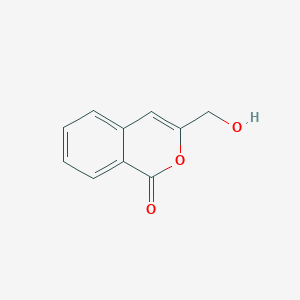
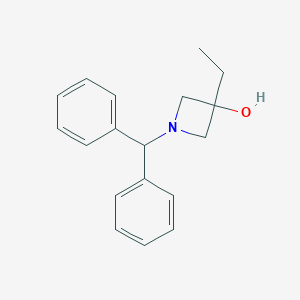
![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)
